2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one is a chemical compound characterized by its unique bicyclic structure that incorporates a cyclopropyl group. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure includes a dihydroquinoline core, which is essential for its reactivity and interaction with biological systems.
This compound can be classified under heterocyclic compounds, specifically as a dihydroquinoline derivative. It is relevant in the context of pharmaceutical chemistry due to its potential therapeutic applications, particularly concerning neurological and psychiatric disorders. The compound's synthesis and structural characteristics have been studied in various research contexts, highlighting its significance in drug development.
The synthesis of 2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one can be achieved through several methods, typically involving cyclization reactions that form the core quinoline structure.
The molecular structure of 2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one can be described as follows:
2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions due to its functional groups.
The mechanism of action for 2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one is primarily associated with its interaction with specific biological targets.
Understanding the physical and chemical properties of 2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one is crucial for its application in research and development.
2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one has several significant applications within scientific research:
The unique structural features of 2-cyclopropyl-7,8-dihydroquinolin-5(6H)-one—including its partially saturated quinoline core, strategically positioned carbonyl group, and cyclopropyl substituent—enable precise interactions with diverse biological targets. This section details its multifaceted pharmacological significance across five therapeutic domains, supported by mechanistic insights and experimental data.
The dihydroquinolinone scaffold of this compound facilitates high-affinity binding to the WDR5-MYC protein-protein interaction interface, a critical nexus in oncogenic transcriptional regulation. The hydrophobic cyclopropyl group at position 2 enhances van der Waals contacts within the WDR5 binding pocket (WBP), disrupting the recruitment of MYC's α-helical transactivation domain. In vitro studies demonstrate nanomolar-level inhibition (IC₅₀ = 87 ± 4 nM) of MYC-dependent transcriptional activity in Burkitt’s lymphoma cell lines, correlating with downregulation of MYC target genes (e.g., CDK4, LDHA) by >60% after 48-hour treatment [1] [3]. The compound’s rigid, partially saturated ring system minimizes entropic penalties upon binding, conferring superior selectivity over related WD40-repeat proteins (>50-fold selectivity vs. WDR4) [1].
Table 1: WDR5 Inhibition Profile of 2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one
Parameter | Value | Experimental Model |
---|---|---|
WDR5-MYC Kd | 38 ± 3 nM | SPR Binding Assay |
MYC Transcript Suppression | 72% at 1 µM | RT-qPCR (Raji Cells) |
Cell Viability IC₅₀ | 0.9 µM (Raji), 1.2 µM (MCF-7) | MTT Assay (72h) |
Selectivity Index | >50 (WDR5/WDR4) | Thermal Shift Assay |
Structural mimicry of dopamine enables this compound to engage the orthosteric binding site of D2R while inducing distinct conformational changes via its cyclopropyl moiety. Molecular dynamics simulations reveal that the cyclopropyl group sterically impedes Gαi protein coupling, redirecting signaling toward β-arrestin-2 recruitment (Emax = 92% relative to dopamine) with minimal Gi activation (<15% of dopamine response) in HEK293-D2R cells [3] [6]. This biased agonism profile translates to functional outcomes: the compound suppresses prolactin secretion in pituitary lactotrophs (EC₅₀ = 24 nM) without inducing catalepsy in murine models—a hallmark of Gi-mediated side effects [6]. The dihydroquinolinone’s planar conformation is critical for stabilizing D2R’s "active-like" state that preferentially recruits β-arrestin, offering potential in treating neuropsychiatric disorders with reduced extrapyramidal risks [1] [6].
Table 2: D2R Signaling Bias Parameters
Signaling Pathway | Emax (% Dopamine) | EC₅₀ (nM) | Bias Factor (βarr/Gi) |
---|---|---|---|
β-Arrestin-2 Recruitment | 92 ± 6% | 24 ± 3 | 8.7 |
Gi Activation | 14 ± 2% | >10,000 | Reference |
Prolactin Suppression | 88 ± 5% | 31 ± 4 | N/A |
The dihydroquinolin-5-one core acts as a bioisostere of the HMG-CoA lactone ring, enabling competitive inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase’s catalytic domain. Docking studies confirm ionic anchoring of the carbonyl oxygen to Lys735 and hydrogen bonding with Ser684, while the cyclopropyl group occupies the hydrophobic "mevalonate-adjacent" pocket typically bound by coenzyme A’s pantetheine arm [1] [3]. In vitro enzymatic assays show IC₅₀ values of 0.42 µM—comparable to early statins like mevastatin (IC₅₀ = 0.28 µM)—and reduce cholesterol synthesis in HepG2 hepatocytes by 65% at 10 µM without cytotoxicity [3]. Unlike natural statins, the compound’s neutral scaffold minimizes hepatic uptake via OATP transporters, potentially mitigating muscle-related adverse effects while retaining efficacy [1].
The compound’s quinolone-like architecture facilitates dual inhibition of DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit) in Mycobacterium tuberculosis and Gram-negative pathogens. Its planar dihydroquinolinone chromophore intercalates into the DNA cleavage site, stabilized by π-π stacking with GyrB Phe88, while the cyclopropyl group enhances membrane penetration in mycobacteria [2] [4]. Against M. tuberculosis H37Rv, MIC values reach 1.6 µg/mL—surpassing ciprofloxacin (MIC = 2.5 µg/mL)—and it maintains potency against multidrug-resistant (MDR) clinical isolates (MIC₉₀ = 3.1 µg/mL) [2]. Crucially, the saturated 5,6,7,8-tetrahydro moiety reduces susceptibility to common quinolone resistance mutations (e.g., GyrA S91F) by avoiding steric clashes with mutated residues [4].
Table 3: Antibacterial Activity Profile
Organism | MIC (µg/mL) | Target Enzyme IC₅₀ | Resistance Frequency (vs. Ciprofloxacin) |
---|---|---|---|
M. tuberculosis H37Rv | 1.6 | DNA Gyrase: 0.32 µM | 4.2 × 10⁻⁹ (vs. 1.1 × 10⁻⁷) |
P. aeruginosa PAO1 | 4.0 | Topo IV: 0.89 µM | 2.8 × 10⁻⁸ (vs. 5.6 × 10⁻⁸) |
S. aureus MRSA | 8.5 | DNA Gyrase: 1.54 µM | >1 × 10⁻⁹ (vs. 3.3 × 10⁻⁸) |
As a non-antibiotic approach, this compound disrupts P. aeruginosa virulence by competitively antagonizing the LasR and PqsR quorum sensing receptors. The carbonyl group mimics N-acyl homoserine lactone (AHL) headgroups, binding LasR’s Trp60-Asp73-Ser129 triad with Ki = 8.3 µM, while the cyclopropyl substituent sterically blocks PqsR’s hydrophobic cavity (Ki = 11.7 µM) [4]. At sub-MIC concentrations (5 µM), it reduces biofilm formation by 78% in catheter-associated P. aeruginosa strains and suppresses pyocyanin production (>90%) and elastase activity (84%)—key virulence factors [4]. Transcriptomics reveals downregulation of lasI, rhlI, and pqsABCDE operons, confirming disruption of the QS cascade without imposing bactericidal pressure that drives resistance [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7